
7-chloro-2-phenyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-2-phenyl-4H-chromen-4-one, also known as Clomazone, is a herbicide used to control grass and broadleaf weeds in crops such as soybeans, cotton, peanuts, and sunflowers. It was first introduced in the market in 1984 and has since become a popular herbicide due to its effectiveness in controlling weeds.
Wissenschaftliche Forschungsanwendungen
Spectral and Excited-State Properties
7-Chloro-2-phenyl-4H-chromen-4-one, as part of the 7-hydroxyflavone derivatives, exhibits unique spectral and fluorescent properties. Derivatives of 7-hydroxyflavone, including those with chloro substituents, have been extensively studied for their behavior in the ground and excited states. The compounds show significant variation in fluorescence characteristics and the dependency of these properties on the pH of the media. These variations are highly influenced by the substituents at specific positions, indicating the potential for fine-tuning their properties for various applications in fields such as fluorescent markers or sensors (Serdiuk & Roshal, 2015).
Molecular Docking and Spectroscopic Characterization
Molecular docking studies have been conducted on compounds containing the chromen-2-one core, including those with chloro substituents. These studies are crucial for understanding the interactions between these compounds and biological targets. For instance, the interactions between a novel hybrid compound containing the chromen-2-one core and interleukin-6 (IL-6) have been explored, revealing insights into the potential therapeutic applications of these compounds. Spectroscopic techniques such as FT-IR, NMR, and UV–Vis are commonly used to characterize these compounds, complemented by theoretical investigations like molecular geometric structure analysis and Hirshfeld surface analysis (Sert et al., 2018).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to this compound are pivotal in understanding their chemical properties and potential applications. For example, the molecular and supramolecular structures of various isomers have been determined through techniques such as X-ray diffraction, revealing detailed insights into their conformations and interactions. These findings have implications for the design and development of new materials or pharmaceuticals based on the chromen-4-one structure (Padilla-Martínez et al., 2011).
Antimicrobial Activity and Natural Occurrence
Chlorinated coumarins, closely related to this compound, have been identified in natural sources like the polypore mushroom Fomitopsis officinalis. These compounds exhibit a narrow spectrum of activity with notable efficacy against specific pathogens like Mycobacterium tuberculosis, highlighting their potential as leads in antimicrobial drug development (Hwang et al., 2013).
Wirkmechanismus
Target of Action
Chroman-4-one derivatives, to which this compound belongs, have been reported to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Mode of Action
It’s known that chroman-4-one derivatives interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Chroman-4-one derivatives are known to influence a wide range of pharmacological activities .
Result of Action
A study has shown that 2-phenyl-4h-chromen-4-one derivatives exhibited significant ability to inhibit acetylcholinesterase (ache) and advanced glycation end products (ages) formation, which are key factors in alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
Chromanone, a closely related compound, has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Chromanone analogs have shown various biological activities such as anticancer, antiviral, and anti-inflammatory effects
Molecular Mechanism
It is known that chromanone derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
7-chloro-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUGAQKBGDUOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

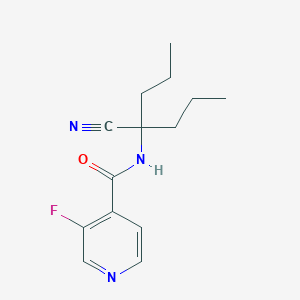
![N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide](/img/structure/B2754597.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2754598.png)
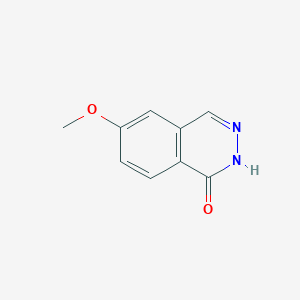
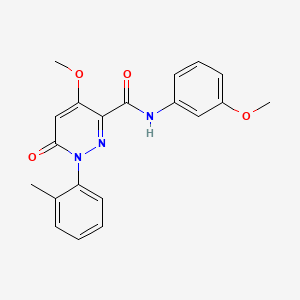
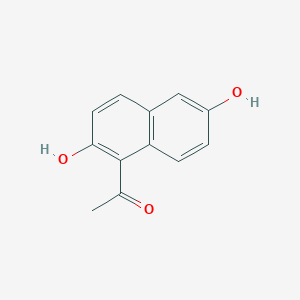

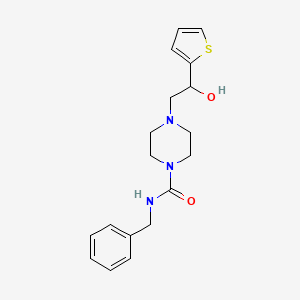
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2754608.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2754611.png)
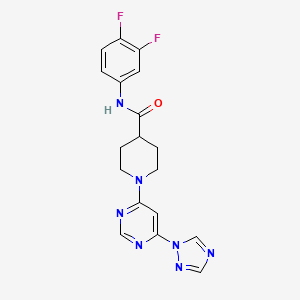
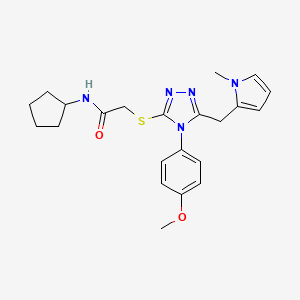
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2754617.png)
